Potassium diethyldithiocarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fungal and Parasitic Disease Studies:

PEDTC exhibits antifungal and antiparasitic properties. Researchers have explored its effectiveness against various fungi and parasites, including:

Dermatophytes

These are fungi that cause skin, hair, and nail infections. Studies suggest PEDTC might be effective against some dermatophyte species PubChem.

Schistosomiasis

This is a parasitic disease caused by blood flukes. PEDTC has shown potential for inhibiting the growth and development of these parasites NCBI: .

Heavy Metal Chelation:

PEDTC can bind to certain heavy metals, forming complexes that can be excreted from the body. This property makes it a potential candidate for research in:

Heavy metal detoxification

Studies suggest PEDTC might help remove heavy metals like copper and nickel from the body ScienceDirect.

Heavy metal detection

PEDTC can form colored complexes with some heavy metals, potentially allowing for their visual detection in research settings.

Cellular Signaling Studies:

PEDTC has been shown to interact with various cellular processes. Researchers are investigating its potential role in:

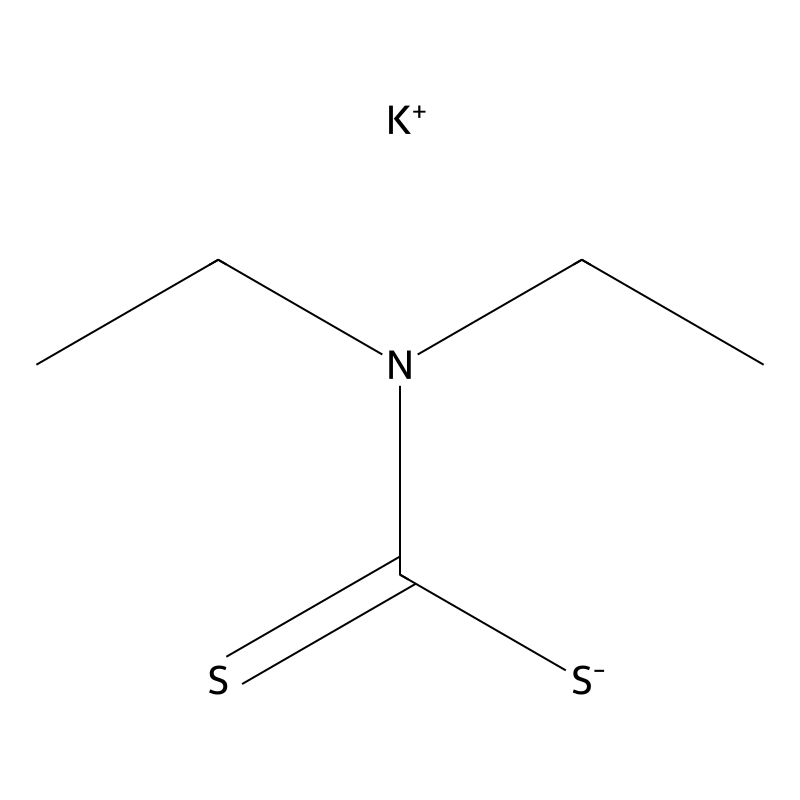

Potassium diethyldithiocarbamate is an organosulfur compound with the molecular formula CHKNS. It is a potassium salt of diethyldithiocarbamic acid, which is characterized by its dithiocarbamate functional group. This compound appears as a yellowish solid and is soluble in water, making it useful in various chemical applications. The structure of potassium diethyldithiocarbamate features a central carbon atom bonded to two ethyl groups and two sulfur atoms, which are responsible for its chelating properties and reactivity towards metal ions .

Potassium diethyldithiocarbamate exhibits significant biological activity, particularly as a chelating agent. It has been shown to mobilize toxic metals from biological tissues, making it relevant in toxicology and environmental studies. Additionally, it has implications in pharmacology due to its interaction with various enzymes and metal ions within biological systems. For example, it can inhibit the activity of certain metalloenzymes by binding to their metal centers .

The synthesis of potassium diethyldithiocarbamate typically involves the reaction of diethylamine with carbon disulfide followed by the addition of potassium hydroxide or potassium carbonate. The general reaction can be summarized as follows:

- Formation of Diethyldithiocarbamic Acid:

- Neutralization:

This method allows for the production of the compound in a relatively straightforward manner while ensuring high purity .

Potassium diethyldithiocarbamate has a variety of applications across different fields:

- Analytical Chemistry: Used as a reagent for the determination of metal ions through complex formation.

- Environmental Science: Employed in studies involving the extraction and remediation of heavy metals from contaminated sites.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its metal-chelating properties.

Its ability to form complexes with metals makes it valuable for both analytical and practical applications in environmental monitoring and remediation efforts.

Interaction studies have shown that potassium diethyldithiocarbamate can effectively bind to various metal ions, which alters their chemical behavior. For example, studies on copper-containing enzymes demonstrate that this compound can inhibit enzyme activity by chelating copper ions, thereby affecting biological processes . Furthermore, its interactions with other metals like zinc and nickel have been explored to understand its role in biochemical pathways and potential therapeutic effects.

Several compounds share structural or functional similarities with potassium diethyldithiocarbamate. Here are some notable examples:

| Compound | Formula | Unique Features |

|---|---|---|

| Sodium diethyldithiocarbamate | CHNNaS | Sodium salt variant; often used in similar applications. |

| Ditiocarb | CHNS | Lacks potassium; used primarily for chelation therapy. |

| Diethyl dithiocarbamate | CHNCS | A non-salt form; used mainly in organic synthesis. |

Potassium diethyldithiocarbamate is unique due to its specific potassium salt form, which enhances its solubility and stability compared to other similar compounds. This property makes it particularly effective in aqueous environments where other forms may not perform as well.